molecular formula C12H18N2O2 B8416431 2-Methoxy-5-morpholin-4-ylmethyl-phenylamine

2-Methoxy-5-morpholin-4-ylmethyl-phenylamine

Cat. No. B8416431
M. Wt: 222.28 g/mol
InChI Key: XTXFNRBRMRNYGE-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

2-Methoxy-5-morpholin-4-ylmethyl-phenylamine was prepared in an analogous fashion to 2-Methoxy-5-(4-methyl-piperazin-1-ylmethyl)-phenylamine of Example 495a replacing (3-Amino-4-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone with (3-Amino-4-methoxy-phenyl)-morpholin-4-yl-methanone (1.31 g, 73%). LC/MS (E/I+) 223.05 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(CN2CCN(C)CC2)=CC=1N.[NH2:18][C:19]1[CH:20]=[C:21]([C:27]([N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=O)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26]>>[CH3:26][O:25][C:24]1[CH:23]=[CH:22][C:21]([CH2:27][N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[CH:20][C:19]=1[NH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)CN1CCN(CC1)C)N
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
NC=1C=C(C=CC1OC)C(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CN1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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